1,2,3,4-Tetrahydroisoquinoline-7-carboxamidehydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-7-carboxamidehydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. These compounds are part of the larger group of isoquinoline alkaloids, which are found in various natural products and have been studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline derivatives can be synthesized using several methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions typically involve the cyclization of N-(haloalkyl)aryl derivatives under acidic conditions .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often involves multicomponent reactions that improve atom economy, selectivity, and yield . These methods are designed to be environmentally friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7-carboxamidehydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, LiAlH₄
Substitution: Halogenated reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and receptor binding . The compound’s effects are often mediated through its ability to form stable complexes with target proteins, thereby altering their function .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-7-carboxamidehydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Known for its inhibitory activity against the PD-1/PD-L1 immune checkpoint pathway.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8;/h1-2,5,12H,3-4,6H2,(H2,11,13);1H |
InChI Key |
PPQQVDDPIRXGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(=O)N.Cl |
Origin of Product |
United States |
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